4-(4-phenylpiperazin-1-yl)-N-(3,4,5-trichlorophenyl)butanamide
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Overview
Description
4-(4-phenylpiperazin-1-yl)-N-(3,4,5-trichlorophenyl)butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylpiperazin-1-yl)-N-(3,4,5-trichlorophenyl)butanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using phenyl halide.
Attachment of the Butanamide Chain: The butanamide chain is attached through an amide bond formation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.
Reduction: Reduction reactions can occur at the amide bond or the trichlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 4-(4-phenylpiperazin-1-yl)-N-(3,4,5-trichlorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-phenylpiperazin-1-yl)-N-(3-chlorophenyl)butanamide
- 4-(4-phenylpiperazin-1-yl)-N-(3,4-dichlorophenyl)butanamide
- 4-(4-phenylpiperazin-1-yl)-N-(3,5-dichlorophenyl)butanamide
Uniqueness
4-(4-phenylpiperazin-1-yl)-N-(3,4,5-trichlorophenyl)butanamide is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer chlorine atoms.
Properties
CAS No. |
923024-88-8 |
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Molecular Formula |
C20H22Cl3N3O |
Molecular Weight |
426.8 g/mol |
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-N-(3,4,5-trichlorophenyl)butanamide |
InChI |
InChI=1S/C20H22Cl3N3O/c21-17-13-15(14-18(22)20(17)23)24-19(27)7-4-8-25-9-11-26(12-10-25)16-5-2-1-3-6-16/h1-3,5-6,13-14H,4,7-12H2,(H,24,27) |
InChI Key |
AWAIIWFYQQLHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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